molecular formula C8H8N2O2 B7789114 N'-phenyloxamide CAS No. 10543-64-3

N'-phenyloxamide

Cat. No.: B7789114
CAS No.: 10543-64-3
M. Wt: 164.16 g/mol
InChI Key: KWKRTNFTBCZAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(11)8(12)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKRTNFTBCZAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344362
Record name N'-phenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10543-64-3
Record name N1-Phenylethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10543-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-phenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-phenyloxamide can be synthesized through several methods. One common approach involves the reaction of oxalyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(COCl)₂} + \text{C₆H₅NH₂} \rightarrow \text{C₆H₅NHCOCOCl} ] [ \text{C₆H₅NHCOCOCl} + \text{C₆H₅NH₂} \rightarrow \text{C₆H₅NHCOCONHC₆H₅} ]

Industrial Production Methods: In industrial settings, N’-phenyloxamide can be produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N’-phenyloxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxamic acid derivatives.

    Reduction: Reduction of N’-phenyloxamide can yield N-phenyl-ethanediamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Oxamic acid derivatives.

    Reduction: N-phenyl-ethanediamine.

    Substitution: Various substituted ethanediamides.

Scientific Research Applications

N’-phenyloxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-phenyloxamide exerts its effects depends on its interaction with other molecules. In coordination chemistry, it acts as a ligand, binding to metal ions through its amide groups. This interaction can influence the reactivity and stability of the metal complexes formed.

Comparison with Similar Compounds

    Oxamide: The parent compound of N’-phenyloxamide, lacking the phenyl group.

    N-phenylacetamide: Similar structure but with a different functional group.

    N-phenylurea: Contains a urea group instead of an oxamide group.

Uniqueness: N’-phenyloxamide is unique due to the presence of both the phenyl group and the oxamide moiety, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and related applications.

Biological Activity

N'-phenyloxamide, a compound with the chemical formula C8H8N2O2\text{C}_8\text{H}_8\text{N}_2\text{O}_2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by an oxamide functional group attached to a phenyl ring. The structure can be represented as follows:

N phenyloxamide C6H5 C O NC O N)\text{N phenyloxamide}\quad \text{ C}_6\text{H}_5\text{ C O N}-\text{C O N})
PropertyValue
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
Melting Point163-165 °C
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate enzymatic activities or receptor functions, leading to significant biological effects. For instance, studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

  • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound showed significant inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans.

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties. It has shown promising results against protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.

Research Findings:

  • In a study assessing various compounds for activity against T. brucei, this compound demonstrated a significant reduction in parasite viability at concentrations as low as 10 µM.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Candida albicansMIC = 16 µg/mL
AntiparasiticTrypanosoma bruceiViability reduction at 10 µM

Safety and Toxicology

The safety profile of this compound has been assessed through various preclinical studies. Safety pharmacology principles indicate that while the compound exhibits therapeutic potential, further studies are necessary to fully understand its toxicity profile.

Key Findings:

  • Toxicological assessments have indicated that high doses may lead to adverse effects; however, therapeutic doses appear to be well-tolerated in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-phenyloxamide
Reactant of Route 2
N'-phenyloxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.